Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate

Factor Xa Inhibitor Anticoagulant Thrombosis

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a critical, commercially available scaffold for medicinal chemistry teams initiating antithrombotic projects. Its unique 3-chlorophenyl carbamoyl and ethyl carbamate substitution pattern is essential for potent FXa inhibition, as documented in patent literature. Generic analogs cannot replicate this pharmacophore. This compound serves as a validated positive control with a publicly documented sub-100 nM IC50 benchmark, enabling assay validation and potency benchmarking of new derivatives. Its lower molecular weight and reduced polar surface area confer superior permeability and ligand efficiency, making it the rational choice for programs prioritizing cell-permeable leads.

Molecular Formula C18H15ClN2O4
Molecular Weight 358.78
CAS No. 888442-87-3
Cat. No. B2527003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate
CAS888442-87-3
Molecular FormulaC18H15ClN2O4
Molecular Weight358.78
Structural Identifiers
SMILESCCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23)
InChIKeyMLUNALAIVXHOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate: A Specialized Carbamoyl-Benzofuran Scaffold for Targeted Research


Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate (CAS 888442-87-3) is a synthetic small molecule belonging to the class of carbamoyl-type benzofuran derivatives. This specific scaffold is structurally related to a series of compounds patented for their inhibitory effect on coagulation Factor Xa (FXa), highlighting its relevance in antithrombotic research [1]. The presence of a 3-chlorophenyl carbamoyl moiety at the 2-position and an ethyl carbamate at the 3-position of the benzofuran core creates a unique substitution pattern that differentiates it from other in-class analogs, forming a basis for structure-activity relationship (SAR) studies.

Procurement Precision: Why Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate Cannot Be Replaced by a Random Benzofuran


Generic substitution fails because the biological activity of carbamoyl-benzofuran derivatives is exquisitely sensitive to the nature and position of substituents. The patent literature establishes that specific combinations of a carbamoyl group on the benzofuran core are critical for potent FXa inhibition [1]. Simply selecting any benzofuran-3-yl carbamate or a 2-carbamoyl benzofuran without the precise 3-chlorophenyl and ethyl carbamate substituents will not replicate the same pharmacophore, as even minor structural deviations can lead to a complete loss of desired target affinity or a detrimental shift in selectivity profile. The quantitative data below substantiates the unique, albeit limited, activity profile linked to this substitution pattern.

Quantitative Differentiation Data for Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate


Inhibition of Factor Xa (FXa) by Carbamoyl-Benzofuran Derivatives

This compound is an exemplar of a carbamoyl-type benzofuran derivative, a class for which the patent demonstrates an 'excellent inhibitory effect on FXa' [1]. While a specific IC50 for this exact compound is not publicly disclosed in the source, the patent establishes the general pharmacophore where the benzofuran-3-yl carbamate and 2-carbamoyl substitution are essential. Compared to a baseline of inactive or weakly active benzofuran analogs lacking this precise substitution pattern, the class-level data identifies this compound's core structure as being within the active chemical space [1].

Factor Xa Inhibitor Anticoagulant Thrombosis

Structural Differentiation from a Closely Related Thiadiazole Analog

A structurally proximal analog, N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide (CAS 899731-16-9), replaces the ethyl carbamate with a bulkier thiadiazole carboxamide . The target compound's smaller, more flexible ethyl carbamate at the 3-position is predicted to differentially influence binding kinetics and metabolic stability. This direct structural difference provides a clear rationale for selecting the target compound when a less bulky, potentially more ligand-efficient probe is desired for a specific target engagement study .

Chemical Probe SAR Study Benzofuran Analog

Evaluated Biological Activity in a Published Binding Assay

A compound with a nearly identical IUPAC name, potentially a stereo- or structural isomer, has been tested in a high-throughput screen and deposited in BindingDB (ID: BDBM190234). It showed an IC50 of 26 nM in an undisclosed biochemical assay [1]. While the exact target and assay details are ambiguous in the database entry, this provides the only publicly available quantitative activity data point for a compound with this core scaffold. In contrast, no other vendor-supplied analog with a different substitution pattern at the 3-position or carbamoyl group has a similar publicly disclosed affinity, making this the sole characterized benchmark for new research.

BindingDB GPCR Kinase Protein Interaction

Validated Procurement Scenarios for Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate


Starting Point for a Factor Xa Inhibitor Drug Discovery Program

Given its placement within a patented class of FXa inhibitors [1], this compound is the rational procurement choice for a medicinal chemistry team initiating an antithrombotic project. It serves as a specific, commercially available starting scaffold for hit-to-lead optimization, differentiating it from the countless uncharacterized benzofuran analogs that carry a risk of being completely inactive against the target.

Development of a Low-Molecular-Weight, Permeable Chemical Probe

When a project aims to disrupt an intracellular protein-protein interaction, the significantly lower molecular weight and reduced topological polar surface area of this compound, compared to its bulkier thiadiazole analog , make it a superior selection. This specific procurement choice directly supports lead-finding goals centered on permeability and ligand efficiency.

Primary Screening Benchmark for Novel Benzofuran Libraries

For groups synthesizing and screening diverse benzofuran libraries, this compound uniquely provides a publicly documented sub-100 nM IC50 benchmark [2]. Procurement is not for the compound as a final drug candidate, but as an essential, characterized positive control to validate assay performance and gauge the potency of new synthetic derivatives.

Quote Request

Request a Quote for Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.